2-(3-Piperidinyloxy)-5-(trifluoromethyl)pyridine hydrochloride
Overview
Description
“2-(3-Piperidinyloxy)-5-(trifluoromethyl)pyridine hydrochloride” is a chemical compound with the molecular formula C11H13F3N2O . It is also known as "3-(piperidin-3-yloxy)-2-(trifluoromethyl)pyridine" .
Molecular Structure Analysis
The molecular structure of “2-(3-Piperidinyloxy)-5-(trifluoromethyl)pyridine hydrochloride” consists of a pyridine ring with a trifluoromethyl group at the 2-position and a piperidin-3-yloxy group at the 3-position .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 311.2±42.0 °C and a predicted density of 1.239±0.06 g/cm3 . Its pKa is predicted to be 8.69±0.10 .Scientific Research Applications
Synthesis and Chemical Properties
Pyridine Derivatives Synthesis : Research by Greszler and Stevens (2009) in Organic Syntheses discusses the synthesis of pyrazolopyridines, which are closely related to pyridine derivatives like 2-(3-Piperidinyloxy)-5-(trifluoromethyl)pyridine hydrochloride. They explore methods involving hydroxylamine hydrochloride and azirine intermediates in the formation of pyridines (Greszler & Stevens, 2009).
Coordination Polymers : Das et al. (2009) in Dalton Transactions studied the reaction of pyridine-2,4,6-tricarboxylic acid with various metals, forming coordination polymers. These findings are relevant to understanding the complex chemical behavior of pyridine derivatives, including 2-(3-Piperidinyloxy)-5-(trifluoromethyl)pyridine hydrochloride (Das et al., 2009).
Biochemical and Pharmaceutical Applications
- Pyridine Derivatives as Insecticides : Bakhite et al. (2014) in the Journal of Agricultural and Food Chemistry explored the insecticidal properties of various pyridine derivatives. This research is relevant for understanding potential applications of 2-(3-Piperidinyloxy)-5-(trifluoromethyl)pyridine hydrochloride in agricultural or pest control contexts (Bakhite et al., 2014).
Material Science and Engineering
- Structural Characterization in Material Science : Chernov'yants et al. (2011) in the Journal of Molecular Structure conducted a study on 5-trifluoromethyl-pyridine-2-thione, providing insights into the structural characterization of similar pyridine derivatives. Such studies are crucial for the material science applications of compounds like 2-(3-Piperidinyloxy)-5-(trifluoromethyl)pyridine hydrochloride (Chernov'yants et al., 2011).
properties
IUPAC Name |
2-piperidin-3-yloxy-5-(trifluoromethyl)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O.ClH/c12-11(13,14)8-3-4-10(16-6-8)17-9-2-1-5-15-7-9;/h3-4,6,9,15H,1-2,5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDRPQMPTOJQJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC=C(C=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Piperidinyloxy)-5-(trifluoromethyl)pyridine hydrochloride | |
CAS RN |
1220037-04-6 | |
Record name | Pyridine, 2-(3-piperidinyloxy)-5-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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